molecular formula C12H15ClO3 B14770550 Ethyl 3-chloro-4-propoxybenzoate

Ethyl 3-chloro-4-propoxybenzoate

Cat. No.: B14770550
M. Wt: 242.70 g/mol
InChI Key: NNJMRFAIHDCJHM-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-4-propoxybenzoate is an organic ester compound characterized by a benzoate core substituted with a chlorine atom at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the aromatic ring, esterified with an ethyl group. The chlorine and propoxy substituents influence electronic and steric properties, which may modulate reactivity, solubility, and interactions in biological or synthetic systems.

Properties

Molecular Formula

C12H15ClO3

Molecular Weight

242.70 g/mol

IUPAC Name

ethyl 3-chloro-4-propoxybenzoate

InChI

InChI=1S/C12H15ClO3/c1-3-7-16-11-6-5-9(8-10(11)13)12(14)15-4-2/h5-6,8H,3-4,7H2,1-2H3

InChI Key

NNJMRFAIHDCJHM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OCC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-4-propoxybenzoate can be synthesized through a multi-step process involving the esterification of 3-chloro-4-propoxybenzoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The product is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-4-propoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Ethyl vs. Methyl Ester Groups

  • Methyl 4-(3-Chloropropoxy)-3-Methoxybenzoate ():
    This compound replaces the ethyl ester with a methyl group and introduces a methoxy (-OCH₃) substituent at the 3-position instead of chlorine. The methyl ester reduces molecular weight (C₁₂H₁₅ClO₄ vs. hypothetical C₁₂H₁₅ClO₄ for ethyl analog) and may lower boiling point compared to the ethyl variant. Crystallographic studies reveal intermolecular C–H···O interactions, suggesting tighter packing and higher crystallinity .
  • This structural difference may broaden applications in materials science .

Halogen Substitutions

  • Ethyl 3-Iodo-4-Propoxybenzoate (): Substituting chlorine with iodine increases molecular weight (due to iodine’s larger atomic radius) and alters electronic effects.
  • Ethyl 4-(3-Chloro-4-Fluorophenyl) Derivatives (): The presence of both chloro and fluoro substituents (e.g., ethyl 4-(3-chloro-4-fluorophenyl)-3-oxobutanoate) introduces synergistic electronic effects.

Functional Group Modifications

Phenethylamino and Heterocyclic Substituents

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) () feature nitrogen-containing heterocycles. These groups enhance hydrogen-bonding capacity and may improve binding affinity in biological targets compared to the purely alkoxy-substituted ethyl 3-chloro-4-propoxybenzoate .

Thioether vs. Ether Linkages

I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) replaces the oxygen atom in the propoxy group with sulfur. The thioether linkage increases hydrophobicity and resistance to enzymatic cleavage, which could extend half-life in vivo .

Comparative Data Table

The following table summarizes key structural and functional differences among selected analogs:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound 3-Cl, 4-OCH₂CH₂CH₃ C₁₂H₁₅ClO₃ Intermediate in synthesis -
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate 3-OCH₃, 4-OCH₂CH₂CH₂Cl C₁₂H₁₅ClO₄ High crystallinity; C–H···O bonds
Ethyl 4-(3-chloropyrazin-2-yloxy)benzoate 4-O-C₅H₃ClN₂ C₁₃H₁₂ClN₂O₃ Supplier availability
I-6230 4-(pyridazin-3-yl)phenethylamino C₂₁H₂₂N₄O₂ Potential bioactivity
Ethyl 3-iodo-4-propoxybenzoate 3-I, 4-OCH₂CH₂CH₃ C₁₂H₁₅IO₃ Enhanced thermal stability

Research Findings and Implications

  • Crystallographic Insights : Methyl 4-(3-chloropropoxy)-3-methoxybenzoate exhibits C–H···O interactions, suggesting that analogous ethyl derivatives may form less ordered structures due to the bulkier ethyl group .
  • Biological Relevance : Compounds with heterocyclic substituents () are often explored for receptor binding, whereas halogenated benzoates like this compound may serve as precursors in drug discovery .
  • Synthetic Flexibility : The propoxy group’s ether linkage allows for straightforward modification, enabling the introduction of bioorthogonal handles (e.g., azides) for click chemistry applications .

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